2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
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Overview
Description
- This compound has the following chemical formula:
C22H17BrClN5OS
. - It features a tetrahydropyridine ring system with a cyano group and a thiol (sulfanyl) group.
- The bromophenyl and chloro-4-methylphenyl substituents contribute to its structural complexity.
- While I don’t have specific historical context, this compound likely emerged from medicinal chemistry or drug discovery efforts.
Preparation Methods
Industrial Production: Similarly, information about large-scale industrial production methods is scarce. it’s likely that specialized chemical manufacturers or research labs synthesize it using custom protocols.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions due to its functional groups.
Potential Reactions:
Common Reagents and Conditions:
Major Products: These reactions could yield derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Chemistry: Researchers might study its reactivity, stability, and novel reactions.
Biology: Investigating its interactions with biological molecules (enzymes, receptors).
Medicine: Potential as a drug candidate (e.g., anticancer, antimicrobial).
Industry: Perhaps used as a precursor for other compounds.
Mechanism of Action
- Unfortunately, I don’t have specific information on its mechanism of action. it likely interacts with cellular targets (e.g., proteins, enzymes) to exert its effects.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Its specific combination of substituents and functional groups sets it apart from related compounds.
Properties
Molecular Formula |
C21H17BrClN3O2S |
---|---|
Molecular Weight |
490.8 g/mol |
IUPAC Name |
2-[[4-(3-bromophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C21H17BrClN3O2S/c1-12-5-6-15(8-18(12)23)25-20(28)11-29-21-17(10-24)16(9-19(27)26-21)13-3-2-4-14(22)7-13/h2-8,16H,9,11H2,1H3,(H,25,28)(H,26,27) |
InChI Key |
GLXSOSQFMGMGBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=CC=C3)Br)C#N)Cl |
Origin of Product |
United States |
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